molecular formula C8H9NO3 B127048 Methyl 3-amino-4-hydroxybenzoate CAS No. 536-25-4

Methyl 3-amino-4-hydroxybenzoate

Cat. No. B127048
CAS RN: 536-25-4
M. Wt: 167.16 g/mol
InChI Key: VNQABZCSYCTZMS-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-hydroxybenzoate is a compound that is structurally related to various benzoate derivatives, which are known for their antimicrobial properties and applications in cosmetics, pharmaceuticals, and food preservation. Although the provided papers do not directly discuss methyl 3-amino-4-hydroxybenzoate, they offer insights into similar compounds that can help infer the properties and potential applications of the target molecule.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of an amino-substituted benzoate with other reagents. For instance, methyl 4-isonicotinamidobenzoate was synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . Similarly, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate . These methods suggest that the synthesis of methyl 3-amino-4-hydroxybenzoate could potentially be achieved through analogous reactions involving the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. Single crystal X-ray structure determination was used to study the crystal structure of methyl 4-hydroxybenzoate, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Hirshfeld surface analysis and computational calculations were also employed to understand the intermolecular interactions and crystal packing . These analyses could be applied to methyl 3-amino-4-hydroxybenzoate to determine its molecular structure and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of benzoate derivatives can be inferred from the reactions they undergo. For example, 4-amino-2-methylbenzofurans were converted to 4-hydroxy-2-methylindoles through a rearrangement mechanism involving ring opening and closure . Methyl 4-butyrylamino-3-metyl-5-aminobenzoate was synthesized through a nitration and reduction process . These reactions highlight the potential for methyl 3-amino-4-hydroxybenzoate to participate in similar chemical transformations, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be characterized by their spectroscopic and computational data. For instance, the experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlated strongly with computed vibrational spectra, and the energies of frontier orbitals were used to calculate chemical quantum parameters . The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involved confirmation of the chemical structure by IR, 1H NMR, and MS, indicating the importance of these techniques in analyzing the properties of benzoate derivatives . These methods could be applied to methyl 3-amino-4-hydroxybenzoate to determine its spectroscopic features and chemical behavior.

Scientific Research Applications

1. Cosmetic, Drug, and Food Preservative

Methyl 4-hydroxybenzoate, also known as methyl paraben, is used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Its crystal structure at 120 K shows three methyl 4-hydroxybenzoate molecules forming a 3D framework via extensive intermolecular hydrogen bonding. This molecular arrangement might be key to its effectiveness as a preservative in various products (Sharfalddin et al., 2020).

2. Fluorescent Sensor for Metal Detection

A derivative of methyl 4-hydroxybenzoate, used as a fluorogenic chemosensor, shows high selectivity and sensitivity toward Al3+ ions. This application is significant in detecting trace amounts of aluminum ions in various environments, including biological systems (Ye et al., 2014).

3. Synthesis of Antibiotic Analogues

Methyl 3-amino-5-hydroxybenzoate is utilized in synthesizing chlorinated analogues for antibiotic biosynthesis studies. This compound plays a critical role in the synthesis and exploration of new antibiotic classes (Becker, 1984).

4. Enzymatic Degradation Studies

In the study of anaerobic degradation of phenolic compounds, methyl 4-hydroxybenzoate is a subject of interest. Its interaction with specific coenzyme A ligases offers insights into the metabolic pathways of certain microorganisms (Biegert et al., 1993).

5. Organic Synthesis Research

Methyl 2-substituted-4-benzoxazolecarboxylates, synthesized from methyl 2-amino-3-hydroxybenzoate, demonstrate the compound's versatility in organic chemistry and potential pharmaceutical applications (Goldstein & Dambek, 1990).

6. Enzyme Mimicking and Catalysis

Methyl 4-hydroxybenzoate is used to mimic the activity of the enzyme tyrosinase in copper-mediated oxygenation studies. This research contributes to understanding the enzyme's function and potential applications in biocatalysis (Casella et al., 1996).

7. Polymorphism in Pharmaceutical Compounds

The study of polymorphic forms of methyl paraben (methyl 4-hydroxybenzoate) reveals critical insights into the structural relationships and energy differences among these forms, which is important for pharmaceutical applications (Gelbrich et al., 2013).

8. Ubiquinone Biosynthesis in Microorganisms

Methyl 4-hydroxybenzoate derivatives play a role in the biosynthesis of ubiquinone (coenzyme Q) in microorganisms, contributing to the understanding of cellular energy processes (Meganathan, 2001).

Safety And Hazards

Methyl 3-amino-4-hydroxybenzoate is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

methyl 3-amino-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQABZCSYCTZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060208
Record name Benzoic acid, 3-amino-4-hydroxy-, methyl ester
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 3-amino-4-hydroxybenzoate

CAS RN

536-25-4, 63435-16-5
Record name Methyl 3-amino-4-hydroxybenzoate
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Record name Methyl-3-amino-4-hydroxybenzoate
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Record name Methyl 3-amino-4-hydroxybenzoate
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Record name Benzoic acid, 3-amino-4-hydroxy-, methyl ester
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Synthesis routes and methods I

Procedure details

A stirred mixture of methyl 4-hydroxy-3-nitrobenzoate (3.22 g, 0.0163 mol) and 5% Pd—C (12.9 g) in MeOH (30mL) was hydrogenated under an atmospheric pressure for 70 hr at room temp. Insoluble catalyst was removed, and the filtrate was evaporated in vacuo. The residue was chromatographed on silica-gel with EtOH—CHCl3 (1:20, v/v) as eluent to afford 1.89 g (69%) methyl 3-amino-4-hydroxybenzoate as a pale brown syrup.
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

100 ml of methanol are introduced into a 500 ml three-necked flask and then, at 0° C., 9.75 ml of acetyl chloride are added dropwise. 5 g of 3-amino-4-hydroxybenzoic acid are subsequently added at 0° C. and then the reaction medium is stirred at ambient temperature for eighteen hours. A saturated solution of sodium hydrogencarbonate in water is subsequently added at 0° C. and the mixture is extracted three times with ethyl acetate. The organic phases are combined and then dried over magnesium sulfate and the solvent is evaporated under reduced pressure to result in 5.16 g of methyl 3-amino-4-hydroxybenzoate.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.75 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4-hydroxy-3-nitro-benzoic acid methyl ester (5.0 g, 25.4 mmol) in ethanol (120 mL) was treated with 5% palladium on active carbon (0.24 g, 2.3 mmol, 0.1 equiv.) and the flask was evacuated and placed under an hydrogen atmosphere. The mixture was stirred vigorously for 2 h and 45′, the palladium was filtered off, washing extensively with ethanol. The solvent was removed in vacuo to yield 3-amino-4-hydroxy-benzoic acid methyl ester as a white solid, 4.2 g (100%), MS (ISP): m/e=168.3 (M+H+). This was used crude in the following reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-amino-4-hydroxybenzoic acid (10 g, 0.65 mol) in methanol (1.5 L) was added thionylchloride (233 g, 1.96 mol) drop-wise at 5-10° C. with stirring and allowed to reflux at 65° C. for 16 h. Excess methanol and thionylchloride was distilled off and crude dissolved in ethylacetate (500 mL). The organic layer was washed with 5% aqueous NaHCO3 solution, water, brine and dried. The solvent was removed under vacuum to give methyl-3-amino-4-hydroxybenzoate (105 g, 95%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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